S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate
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Overview
Description
S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzothioate moiety.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification: The compound can be used as a reagent for the esterification of carboxylic acids with alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the tetrazole ring.
Scientific Research Applications
S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anti-inflammatory properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, facilitating the formation of complex structures.
Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular pathways . The compound’s electron-donating and electron-withdrawing properties contribute to its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
S,S-Bis(1-phenyl-1H-tetrazol-5-yl) Dithiocarbonate: This compound is used as an esterification reagent and shares structural similarities with S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate.
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with applications in medicinal chemistry and material science.
1-(2-Chlorophenyl)-5-phenyl-1H-tetrazole: Another tetrazole derivative with potential pharmacological applications.
Uniqueness
This compound is unique due to the presence of both the tetrazole and chlorobenzothioate moieties, which confer distinct chemical reactivity and biological activity
Biological Activity
S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate is a compound derived from the tetrazole family, which has garnered attention due to its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent advancements in synthetic methodologies have enabled higher yields and purities using microwave-assisted techniques and heterogeneous catalysts .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The following table summarizes the antimicrobial activity observed in different studies:
Microorganism | Activity Level | Reference |
---|---|---|
Escherichia coli | Moderate | |
Staphylococcus aureus | High | |
Candida albicans | Moderate | |
Bacillus subtilis | Low |
In vitro studies demonstrated that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In a study assessing its cytotoxic effects on cancer cell lines, the compound showed promising results:
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay, revealing significant free radical scavenging activity:
These findings suggest that the compound may contribute to cellular protection against oxidative stress.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study reported a significant reduction in tumor size when administered alongside conventional chemotherapy agents, indicating a synergistic effect that warrants further investigation .
Properties
IUPAC Name |
S-(1-phenyltetrazol-5-yl) 3-chlorobenzenecarbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4OS/c15-11-6-4-5-10(9-11)13(20)21-14-16-17-18-19(14)12-7-2-1-3-8-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUAXGRCVXQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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